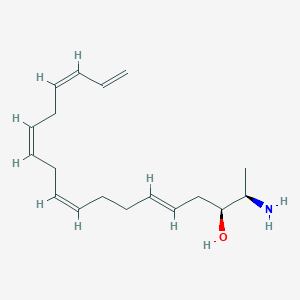![molecular formula C13H18Cl2N2O B3034326 {[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1571935-36-8](/img/structure/B3034326.png)
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Descripción general
Descripción
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O and a molecular weight of 289.20 g/mol. This compound is widely used for research purposes, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of {[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl]methylamine hydrochloride
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl]methylamine hydrochloride
- **1-(4-Bromobenzyl)piperidin-4-yl]methylamine hydrochloride
Uniqueness
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain research applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPADJKXSSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)
![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)


![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)


![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)
